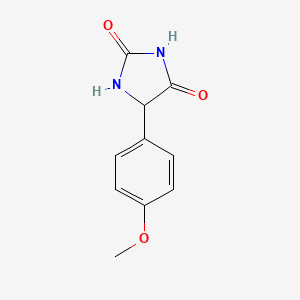
Cyclopentanone, 2-(2-hexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by a cyclopentanone ring substituted with a hexenyl group, making it a versatile intermediate in organic synthesis and an important compound in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(2-hexen-1-yl)- can be synthesized through various methods. One efficient method involves the iron-catalyzed cross-coupling of 2-[(2E)-3-chloroprop-2-en-1-yl]cyclopentanone with propylmagnesium bromide . This reaction typically requires specific conditions, such as the presence of an iron catalyst and a suitable solvent.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(2-hexen-1-yl)- often involves the use of bimetallic catalysts. For example, a bimetallic catalytic system with platinum as the base metal supported on carbon can be used to convert furfural to cyclopentanone under low hydrogen pressure . This method is advantageous due to its high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(2-hexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanones, alcohols, and carboxylic acids, depending on the type of reaction and reagents used.
Scientific Research Applications
Cyclopentanone, 2-(2-hexen-1-yl)- has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentanone, 2-(2-hexen-1-yl)- involves its interaction with specific molecular targets and pathways. For example, in fragrance applications, the compound interacts with olfactory receptors to produce a characteristic scent. In chemical reactions, its reactivity is influenced by the presence of the hexenyl group, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclopentanone, 2-(2-hexen-1-yl)- include:
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
2-Pentylcyclopentanone: Another substituted cyclopentanone used in fragrance synthesis.
Uniqueness
Cyclopentanone, 2-(2-hexen-1-yl)- is unique due to the presence of the hexenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications.
Properties
CAS No. |
34687-46-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-[(E)-hex-2-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h4-5,10H,2-3,6-9H2,1H3/b5-4+ |
InChI Key |
XXQYRQXKTWEIFQ-SNAWJCMRSA-N |
SMILES |
CCCC=CCC1CCCC1=O |
Isomeric SMILES |
CCC/C=C/CC1CCCC1=O |
Canonical SMILES |
CCCC=CCC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,3R,5S,6R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] 1-methylpyrrole-2-carboxylate](/img/structure/B1614554.png)







![Benzo[b]picene](/img/structure/B1614567.png)


